molecular formula C9H17N3 B8645930 (1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine

(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B8645930
M. Wt: 167.25 g/mol
InChI Key: UEBJDLNLUVUBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic amine compound featuring a pyrazole ring substituted with a tert-butyl group at the 1-position, a methyl group at the 5-position, and a methanamine group at the 4-position. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine can be achieved through a multi-step process. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction to yield the desired amine . The reaction typically proceeds under mild conditions, often using methanol as a solvent and magnesium sulfate as a drying agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also incorporate advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of (1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methyl groups enhances its stability and lipophilicity, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

(1-tert-butyl-5-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C9H17N3/c1-7-8(5-10)6-11-12(7)9(2,3)4/h6H,5,10H2,1-4H3

InChI Key

UEBJDLNLUVUBNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(azidomethyl)-1-tert-butyl-5-methyl-1H-pyrazole was generated from ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate according to a procedure similar to that described for the 2,6 dimethyl 3,5-pyridyl derivative, then reduced to the crude primary amine, following procedures described herein.
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4-(azidomethyl)-1-tert-butyl-5-methyl-1H-pyrazole
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2,6 dimethyl 3,5-pyridyl
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primary amine
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